molecular formula C16H18N4O B2581818 N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448035-21-9

N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

Cat. No. B2581818
CAS RN: 1448035-21-9
M. Wt: 282.347
InChI Key: UNUYUGFEJSXQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are often encountered in approved drugs, clinical candidates, and functional materials . They have been associated with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines involves a pyrrolo[2,3-d]pyrimidine nucleus . This structure is found in some approved drugs in the market, such as anti-cancer drugs ruxolitinib, tofacitinib, and baricitinib .

Scientific Research Applications

Inhibition of NF-kappaB and AP-1 Gene Expression

N-(3-phenylpropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has been studied for its role in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors. Research by Palanki et al. (2000) focused on improving the compound's potential oral bioavailability and examining its cell-based activity. They found that certain substitutions in the compound could maintain activity while improving gastrointestinal permeability (Palanki et al., 2000).

Recognition of DNA Sequences

The compound has also been implicated in the recognition of specific DNA sequences. Swalley et al. (1996) explored the use of related pyrrole−imidazole polyamides for identifying core sequences in the minor groove of double-stranded DNA. These findings suggest potential applications in gene regulation and molecular biology (Swalley et al., 1996).

Anticancer and Anti-5-lipoxygenase Agents

Research by Rahmouni et al. (2016) focused on synthesizing novel derivatives of pyrazolopyrimidines, including structures similar to this compound, and evaluating them as potential anticancer and anti-5-lipoxygenase agents. These studies underscore the compound's potential in pharmaceutical development (Rahmouni et al., 2016).

Synthesis of Polyamides and Polyimides

Yang and Lin (1994) described the synthesis of polyamides and polyimides using related compounds as monomers. Their research highlights the versatility of such compounds in creating materials with specific thermal and solubility properties, which can have significant implications in material science (Yang & Lin, 1994).

Anti-Inflammatory and Anti-Cancer Activities

Kaping et al. (2020) synthesized a series of pyrazolopyrimidines with anti-inflammatory and anti-cancer activities. This demonstrates the therapeutic potential of these compounds in treating various diseases and conditions (Kaping et al., 2020).

Antiviral Agents Against SARS-COV-2 and Avian Influenza

Abu-Zaied et al. (2021) synthesized pyrimidine thioglycoside analogs and evaluated their effectiveness against SARS-COV-2 and Avian Influenza H5N1 viruses. Their work emphasizes the potential of such compounds in combating viral infections (Abu-Zaied et al., 2021).

properties

IUPAC Name

N-(3-phenylpropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(18-8-4-7-13-5-2-1-3-6-13)20-10-14-9-17-12-19-15(14)11-20/h1-3,5-6,9,12H,4,7-8,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUYUGFEJSXQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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